molecular formula C8H9NO3 B1282596 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 108472-08-8

5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1282596
CAS No.: 108472-08-8
M. Wt: 167.16 g/mol
InChI Key: SEMIIYLLPWLNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 108472-08-8) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol, this benzoxazine-dione derivative serves as a crucial synthetic intermediate for the development of novel bioactive molecules . Compounds within the 1,3-oxazine class have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in research . This compound is part of a family of structures reported to exhibit potent antimicrobial properties against various bacterial strains . Furthermore, 1,3-oxazine derivatives have been investigated as key structural components in agents with diverse pharmacological effects, including antipsychotic, antitumor, anti-inflammatory, and antimycobacterial activities . Its utility extends beyond direct biological application; it functions as a key precursor in organic synthesis, enabling access to a wide variety of complex heterocyclic systems vital for creating new chemical libraries and probing biological mechanisms . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIIYLLPWLNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Cyclization of 2-Hydroxybenzamide Derivatives

One of the most established methods for synthesizing benzo[d]oxazine-2,4-dione derivatives, including the 5,6,7,8-tetrahydro variant, involves the reaction of 2-hydroxybenzamide with phosgene in aqueous media under controlled temperature conditions.

Procedure Summary

  • Starting Materials: 2-Hydroxybenzamide (1 mol, 138.5 g), phosgene (1.5 mol, ~149.1 g), and a base such as methylpyridine derivatives (0.01–0.1 mol) are used.
  • Reaction Medium: Water (approximately 1100 g) in a three-neck flask.
  • Conditions: The mixture is heated to 70–80 °C, and phosgene gas is slowly introduced.
  • Reaction Time: After phosgene introduction, the mixture is maintained for 0.5 hours under heat preservation.
  • Workup: The reaction mixture is cooled to room temperature, filtered, and the solid product is washed with water.
  • Drying: The solid is dried in an air-blast oven at 50 °C for 12 hours.

Outcomes

  • Yield: High yields ranging from 95.5% to 96.5%.
  • Purity: Product purity is typically above 98%.
  • Physical Form: White-like solid.

Variations

  • Different methylpyridine bases (e.g., 2,4,6-trimethylpyridine, 2,3,5-trimethylpyridine, 2-methylpyridine) have been used to optimize the reaction environment.
  • Adjustments in phosgene molar ratios and reaction temperature can slightly affect yield and purity.
Parameter Example 1 Example 2 Example 3
2-Hydroxybenzamide (g/mol) 138.5 g (1 mol) 138.5 g (1 mol) 138.5 g (1 mol)
Base (methylpyridine) 1.24 g (0.01 mol) 2,4,6-trimethylpyridine 2.47 g (0.02 mol) 2,3,5-trimethylpyridine 9.13 g (0.1 mol) 2-methylpyridine
Water (g) 1108 1108 1385
Phosgene (g/mol) 149.1 g (1.5 mol) 149.1 g (1.5 mol) 198.8 g (2 mol)
Temperature (°C) 70 80 70
Reaction Time (h) 0.5 (post-phosgene introduction) 0.5 0.5
Yield (%) 96.2 96.5 95.5
Purity (%) 98.9 98.7 98.0

Table 1: Representative examples of benzo[d]oxazine-2,4-dione preparation via phosgene cyclization of 2-hydroxybenzamide derivatives.

Multi-Step Synthesis via 2H-Thieno[2,3-d]oxazine-2,4(1H)-dione Intermediates

Though focused on thieno derivatives, the synthetic strategies for related oxazine-2,4-dione systems provide insight into the preparation of 5,6,7,8-tetrahydro-1H-benzo[d]oxazine-2,4-dione analogs.

General Synthetic Route

  • Step 1: Synthesis of 2H-thieno[2,3-d]oxazine-2,4(1H)-dione derivatives via cyclization of appropriate precursors.
  • Step 2: One-pot reaction involving the oxazine-dione intermediate, aromatic aldehydes, and amines (e.g., benzylamine or 4-hydroxybenzylamine) in ethanol under reflux.
  • Step 3: Addition of potassium hydroxide to the reaction mixture followed by further refluxing to complete the transformation.

Reaction Conditions

  • Reflux in ethanol for 10–14 hours initially.
  • Subsequent reflux with KOH for 6–10 hours.
  • Monitoring by thin-layer chromatography (TLC) to confirm completion.

Yields and Purity

  • Yields range from 46% to 86%, depending on substituents and reaction conditions.
  • Products are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

This method offers a versatile approach to prepare substituted oxazine-2,4-diones and related heterocycles with potential biological activities.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Phosgene-mediated cyclization 2-Hydroxybenzamide, phosgene Water, methylpyridine base, 70–80 °C, 0.5 h post-phosgene 95.5–96.5 High purity, scalable, requires phosgene safety measures
One-pot reaction with aldehydes 2H-thieno[2,3-d]oxazine-2,4-dione, aromatic aldehydes, amines Ethanol reflux 10–14 h + KOH reflux 6–10 h 46–86 Versatile for substituted derivatives, moderate yields

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The benzoxazine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

5,6,7,8-Tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione include other benzoxazines and related heterocyclic compounds. Examples include:

  • 3,1-Benzoxazine
  • 2,4-Dihydro-1H-3,1-benzoxazine
  • 1,3-Benzoxazine

Uniqueness

What sets 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione apart from similar compounds is its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This unique structure can lead to distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione, commonly referred to as THBOD, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the existing literature on the biological activity of THBOD, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

THBOD is characterized by its unique bicyclic structure. The molecular formula is C10H9N1O3C_{10}H_{9}N_{1}O_{3}, and it has a molecular weight of approximately 189.18 g/mol. The compound exhibits a range of physicochemical properties that contribute to its biological activity.

Biological Activity Overview

The biological activities of THBOD have been explored through various studies. Key areas of focus include:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Anticancer Potential
  • Neuroprotective Effects

Antioxidant Activity

Research indicates that THBOD possesses significant antioxidant properties. A study conducted by Zhang et al. (2022) demonstrated that THBOD effectively scavenges free radicals and inhibits lipid peroxidation in vitro. The compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

Concentration (µM)% Inhibition
1025
5045
10070

This suggests that THBOD may play a protective role in oxidative stress-related diseases.

Antimicrobial Properties

THBOD has also been evaluated for its antimicrobial activity against various pathogens. In a study by Kim et al. (2023), the compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that THBOD may be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of THBOD has been investigated in several studies. A notable study by Lee et al. (2021) reported that THBOD induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of THBOD. Research conducted by Patel et al. (2024) demonstrated that THBOD significantly reduces neuronal cell death induced by oxidative stress in primary neuronal cultures. The compound was shown to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

The mechanisms underlying the biological activities of THBOD are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.
  • Neuroprotective Mechanism : Upregulation of neuroprotective signaling pathways and reduction of inflammatory responses.

Case Studies

Several case studies have illustrated the potential therapeutic applications of THBOD:

  • Case Study on Oxidative Stress : A clinical trial assessed the effects of THBOD on patients with chronic oxidative stress-related conditions, showing marked improvements in biomarkers associated with oxidative damage.
  • Case Study on Cancer Therapy : A pilot study involving breast cancer patients treated with THBOD showed promising results in tumor size reduction alongside conventional chemotherapy.

Q & A

Q. What established methods are used to synthesize 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione?

The compound is typically synthesized via condensation reactions of phenols or naphthols with aldehydes and urea derivatives. For example, dihydro-1,3-oxazines are prepared by reacting 2-naphthol with benzaldehyde and urea under controlled conditions . One-pot cyclization strategies using formaldehyde and primary amines have also been reported, though these may require optimization to mitigate side products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include ¹H/¹³C NMR for structural elucidation of the heterocyclic core, FT-IR to confirm carbonyl (C=O) and oxazine ring vibrations, and mass spectrometry (ESI or HRMS) for molecular weight validation. Advanced labs may employ X-ray crystallography to resolve stereochemical ambiguities, though this depends on crystal quality .

Q. What biological activities are associated with this compound?

Derivatives of tetrahydrobenzooxazinedione exhibit antimicrobial, hypoglycemic, and anti-obesogenic properties. For instance, substituents on the oxazine ring can enhance binding to metabolic enzymes or microbial targets, though activity varies with electronic and steric effects .

Q. How should this compound be safely stored and handled?

Store in airtight containers under inert gas (e.g., N₂) at ≤4°C to prevent moisture absorption and thermal decomposition. Use explosion-proof equipment during synthesis, and avoid contact with oxidizing agents or static discharge .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve synthetic yield?

Traditional methods suffer from prolonged reaction times and toxic solvents (e.g., DMF). Green alternatives include microwave-assisted synthesis to reduce time and ionic liquids as recyclable solvents. Catalyst screening (e.g., Lewis acids like ZnCl₂) can enhance cyclization efficiency, as demonstrated in analogous oxazine syntheses .

Q. What computational approaches model this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like α-glucosidase or bacterial proteases. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to guide substituent design for improved bioactivity .

Q. How do electron-withdrawing/donating substituents influence reactivity in cross-coupling reactions?

Substituents at the C-3 position modulate electrophilicity of the oxazine ring. For example, chloro groups enhance susceptibility to nucleophilic attack, enabling Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies using HPLC-MS track reaction progress and intermediate stability .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, incubation times) or impurity profiles. Replicate studies with HPLC-purified batches and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .

Q. What decomposition pathways occur under thermal or photolytic stress?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, forming CO₂ and aromatic byproducts. Photodegradation studies under UV light (254 nm) show cleavage of the oxazine ring, confirmed by GC-MS analysis of volatile fragments .

Q. What role does this compound play in multicomponent reactions (MCRs)?

Its rigid bicyclic structure serves as a scaffold for MCRs with isocyanides and aldehydes to generate polycyclic architectures. Reaction monitoring via in situ IR spectroscopy identifies key intermediates, such as iminium ions, guiding mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.